molecular formula C19H24N2O2 B2420553 cyclohex-3-en-1-yl((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone CAS No. 2108860-77-9

cyclohex-3-en-1-yl((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone

Cat. No.: B2420553
CAS No.: 2108860-77-9
M. Wt: 312.413
InChI Key: NRXWXSINXWICCG-UHFFFAOYSA-N
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Description

Cyclohex-3-en-1-yl((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[321]octan-8-yl)methanone is a complex organic compound that features a cyclohexene ring, a pyridine moiety, and an azabicyclooctane structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclohex-3-en-1-yl((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone typically involves multi-step organic reactions. The process may start with the preparation of the cyclohexene ring, followed by the introduction of the pyridine moiety through nucleophilic substitution or coupling reactions. The azabicyclooctane structure can be synthesized via intramolecular cyclization reactions. Common reagents used in these steps include organometallic catalysts, bases, and solvents like dichloromethane or tetrahydrofuran.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

Cyclohex-3-en-1-yl((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert double bonds to single bonds or reduce ketones to alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups onto the pyridine ring or the cyclohexene ring.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents (e.g., KMnO4), reducing agents (e.g., NaBH4), and catalysts (e.g., Pd/C). Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, cyclohex-3-en-1-yl((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, this compound may be investigated for its potential as a ligand for receptors or enzymes. Its structural features could enable it to interact with biological macromolecules, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound may be studied for its pharmacological properties. It could serve as a lead compound for the development of new therapeutic agents targeting specific diseases or conditions.

Industry

In industrial applications, this compound may be used in the development of new materials with unique properties. Its structural complexity could contribute to the design of polymers, coatings, or other advanced materials.

Mechanism of Action

The mechanism of action of cyclohex-3-en-1-yl((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone would depend on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s effects may be mediated through binding to these targets, altering their activity, and modulating downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to cyclohex-3-en-1-yl((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone include other bicyclic structures with pyridine moieties, such as:

  • Tropane alkaloids
  • Bicyclo[3.2.1]octane derivatives
  • Pyridine-substituted cyclohexenes

Uniqueness

What sets this compound apart is its specific combination of structural features. The presence of the cyclohexene ring, pyridine moiety, and azabicyclooctane structure in a single molecule provides unique opportunities for chemical reactivity and biological activity.

Properties

IUPAC Name

cyclohex-3-en-1-yl-(3-pyridin-3-yloxy-8-azabicyclo[3.2.1]octan-8-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O2/c22-19(14-5-2-1-3-6-14)21-15-8-9-16(21)12-18(11-15)23-17-7-4-10-20-13-17/h1-2,4,7,10,13-16,18H,3,5-6,8-9,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRXWXSINXWICCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)C(=O)N2C3CCC2CC(C3)OC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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